molecular formula C6H8O2 B13516600 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 31357-67-2

4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one

Cat. No.: B13516600
CAS No.: 31357-67-2
M. Wt: 112.13 g/mol
InChI Key: ZTWOSKXNUYNXBV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be facilitated by photochemistry . This reaction allows for the efficient formation of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of photochemical cycloaddition can be scaled up for larger production. The use of photochemistry in an industrial setting would require specialized equipment to ensure consistent light exposure and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: This can modify the existing functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its specific substitution pattern and the presence of the oxygen atom in the bicyclic ring. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

31357-67-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-methyl-2-oxabicyclo[2.1.1]hexan-3-one

InChI

InChI=1S/C6H8O2/c1-6-2-4(3-6)8-5(6)7/h4H,2-3H2,1H3

InChI Key

ZTWOSKXNUYNXBV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)OC2=O

Origin of Product

United States

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